molecular formula C23H31N5O8 B13325226 tert-Butyl (tert-butoxycarbonyl)(9-((3aR,6S,6aS)-6-formyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-yl)carbamate

tert-Butyl (tert-butoxycarbonyl)(9-((3aR,6S,6aS)-6-formyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-yl)carbamate

Cat. No.: B13325226
M. Wt: 505.5 g/mol
InChI Key: AJOKOQDNPGIYTL-PZGKNFOESA-N
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Description

tert-Butyl (tert-butoxycarbonyl)(9-((3aR,6S,6aS)-6-formyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-yl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group, a formyl group, and a purine derivative

Preparation Methods

The synthesis of tert-Butyl (tert-butoxycarbonyl)(9-((3aR,6S,6aS)-6-formyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-yl)carbamate involves several steps. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be synthesized through the palladium-catalyzed reaction with various aryl halides using cesium carbonate as a base in 1,4-dioxane as the solvent . Industrial production methods may vary, but they typically involve similar catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl (tert-butoxycarbonyl)(9-((3aR,6S,6aS)-6-formyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (tert-butoxycarbonyl)(9-((3aR,6S,6aS)-6-formyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-yl)carbamate involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable complexes with various biological molecules, influencing pathways involved in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to tert-Butyl (tert-butoxycarbonyl)(9-((3aR,6S,6aS)-6-formyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-yl)carbamate include:

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and potential.

Properties

Molecular Formula

C23H31N5O8

Molecular Weight

505.5 g/mol

IUPAC Name

tert-butyl N-[9-[(3aR,6S,6aS)-6-formyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C23H31N5O8/c1-21(2,3)35-19(30)28(20(31)36-22(4,5)6)17-13-16(24-10-25-17)27(11-26-13)18-15-14(12(9-29)32-18)33-23(7,8)34-15/h9-12,14-15,18H,1-8H3/t12-,14-,15-,18?/m1/s1

InChI Key

AJOKOQDNPGIYTL-PZGKNFOESA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](OC([C@@H]2O1)N3C=NC4=C3N=CN=C4N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C=O)C

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=NC4=C3N=CN=C4N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C=O)C

Origin of Product

United States

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